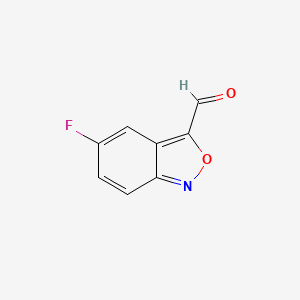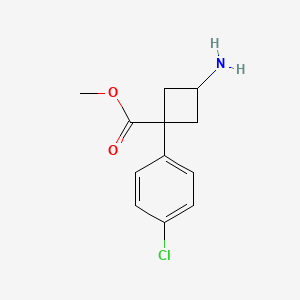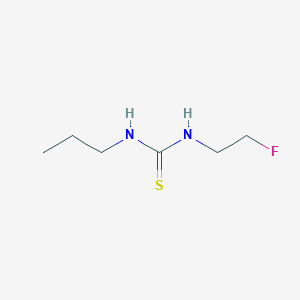
3-(2-Fluoroethyl)-1-propylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoroethyl)-1-propylthiourea is an organofluorine compound that features a thiourea functional group. This compound is of interest due to its unique chemical properties imparted by the presence of both fluorine and sulfur atoms. The incorporation of fluorine into organic molecules often enhances their biological activity and stability, making such compounds valuable in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-1-propylthiourea typically involves the reaction of 2-fluoroethylamine with propyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the amine on the isothiocyanate group. The reaction proceeds as follows:
2-Fluoroethylamine+Propyl isothiocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoroethyl)-1-propylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield corresponding amines and thiols.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoroethyl)-1-propylthiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoroethyl)-1-propylthiourea involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The thiourea group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This dual interaction mechanism makes the compound a potent inhibitor of certain biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chloroethyl)-1-propylthiourea: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Fluoroethyl)-1-butylthiourea: Similar structure but with a butyl group instead of a propyl group.
3-(2-Fluoroethyl)-1-phenylthiourea: Similar structure but with a phenyl group instead of a propyl group.
Uniqueness
3-(2-Fluoroethyl)-1-propylthiourea is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s stability and activity compared to its non-fluorinated analogs.
Eigenschaften
Molekularformel |
C6H13FN2S |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-3-propylthiourea |
InChI |
InChI=1S/C6H13FN2S/c1-2-4-8-6(10)9-5-3-7/h2-5H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
XEUBWEQDZZVUKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=S)NCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


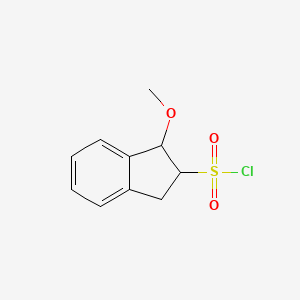
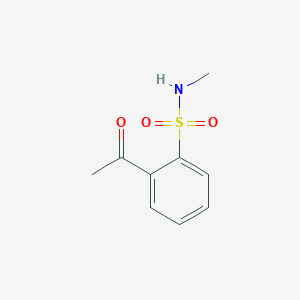
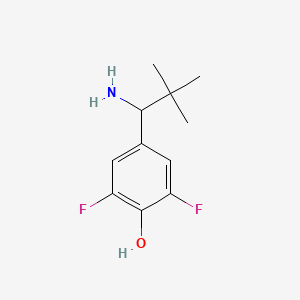
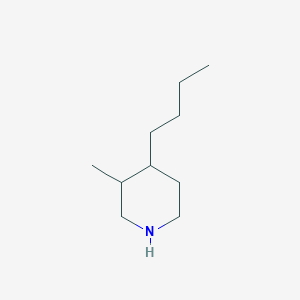
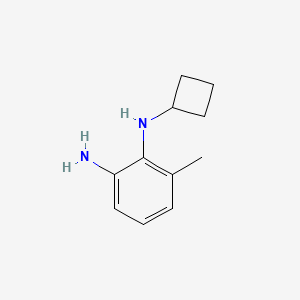
![2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid](/img/structure/B13308799.png)
![2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13308809.png)
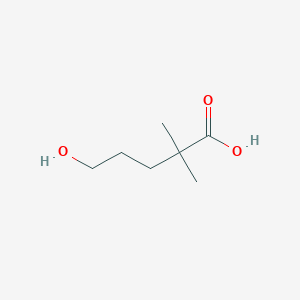
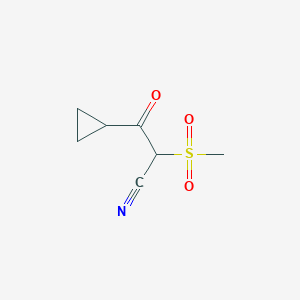
![5-[(Azetidin-1-yl)methyl]-2-bromopyridine](/img/structure/B13308837.png)
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol](/img/structure/B13308839.png)
